molecular formula C8H15N B13797290 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

Cat. No.: B13797290
M. Wt: 125.21 g/mol
InChI Key: CJNWCWVQGCSQRA-HTQZYQBOSA-N
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Description

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) is a compound that belongs to the class of heterocyclic organic compounds It features a fused bicyclic structure consisting of a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be achieved through a diastereoselective synthesis strategy. One notable method involves the use of a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, which is crucial in preventing thrombotic cardiovascular events . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.

Comparison with Similar Compounds

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1

InChI Key

CJNWCWVQGCSQRA-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CCCN[C@@H]2C1

Canonical SMILES

C1CC2CCCNC2C1

Origin of Product

United States

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